Enantiomeric Identity Verification: (R)-Enantiomer Purity Versus Racemate
The (R)-enantiomer (CAS 479586-35-1) is supplied at a specified purity of 97% . In contrast, the racemic mixture (CAS 161496-96-4) contains equal amounts of (R)- and (S)-enantiomers, resulting in an enantiomeric excess (ee) of 0%. For applications requiring a single enantiomer, the (R)-form eliminates the need for chiral resolution, which typically incurs yield losses of ≥50% if starting from the racemate . Chiral GC or HPLC methods using polysaccharide-based columns are available for ee determination [1].
| Evidence Dimension | Enantiomeric purity (chemical purity × enantiomeric excess) |
|---|---|
| Target Compound Data | ≥97% purity; single (R)-enantiomer (ee > 97% implied by stereospecific synthesis and chiral supply) |
| Comparator Or Baseline | Racemic 3-(naphthalen-1-yl)cyclohexanone (CAS 161496-96-4): 97% chemical purity, 0% ee |
| Quantified Difference | Enantiopurity difference ≥ 97% ee; effective chiral building block yield approximately doubled relative to racemate-derived resolution |
| Conditions | Commercial supply specifications; chiral HPLC/GC verification per RSC supplementary protocols |
Why This Matters
Procurement of the pre-resolved (R)-enantiomer eliminates a chiral separation step, reducing laboratory time, solvent consumption, and material loss by at least 50% compared to racemate-based workflows.
- [1] RSC Supplementary Data. Detailed experimental procedures and chiral GC-methods for determination of ee and de of cyclohexanone derivatives. View Source
